
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is an organic compound characterized by a pyrazine ring substituted with a methyl group and a butane-1,2,3,4-tetraol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and a suitable aldehyde or ketone.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Butane-1,2,3,4-tetraol: The butane-1,2,3,4-tetraol moiety can be attached through a series of hydroxylation reactions, starting from a suitable butane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrazine ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
1-(5-Methylpyrazin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of butane-1,2,3,4-tetraol.
1-(5-Methylpyrazin-2-yl)propane-1,2,3-triol: Similar structure but with a propane-1,2,3-triol moiety.
Uniqueness: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is unique due to its butane-1,2,3,4-tetraol moiety, which provides multiple hydroxyl groups for potential interactions and modifications. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
特性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 |
InChIキー |
ZHCOCLGEHTXBQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


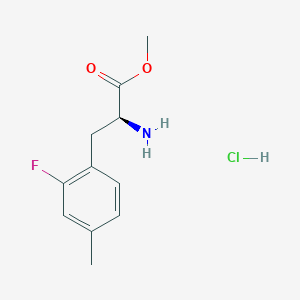
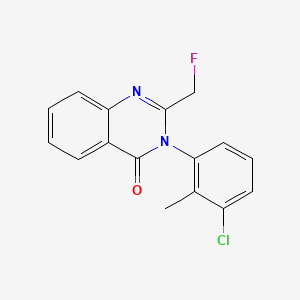
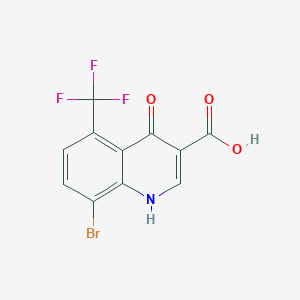
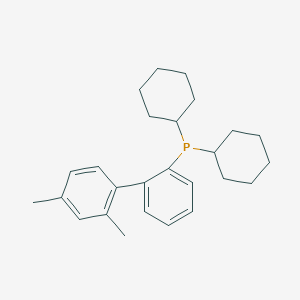

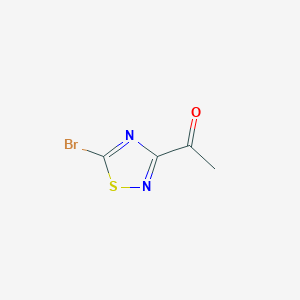
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
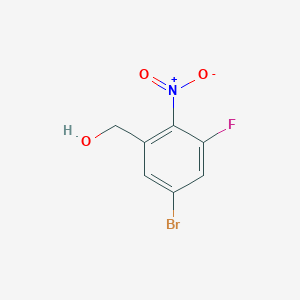
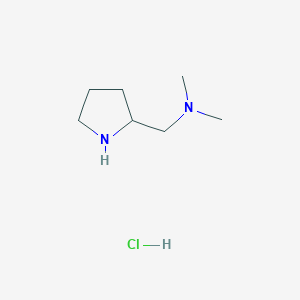
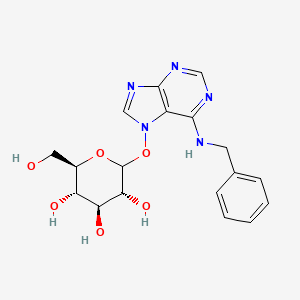

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
